molecular formula C11H14N2O2 B131183 (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde CAS No. 170985-84-9

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde

Cat. No.: B131183
CAS No.: 170985-84-9
M. Wt: 206.24 g/mol
InChI Key: KSVAVOFBEXSSNM-BZPKPHBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde can be synthesized from (S)-2-(benzyloxy)propional and formylhydrazine . The reaction involves the condensation of these two starting materials under controlled conditions to form the desired product. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature .

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of this compound .

Scientific Research Applications

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde is primarily related to its role as an intermediate in the synthesis of Posaconazole. In this context, the compound undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic processes that facilitate the conversion of the intermediate to the final product .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde include:

Uniqueness

The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of Posaconazole. This makes it a valuable compound in pharmaceutical research and development, particularly in the context of antifungal therapies .

Biological Activity

(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde, with the CAS number 170985-84-9, is a chemical compound characterized by the molecular formula C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molecular weight of 206.24 g/mol. This compound is primarily recognized as an intermediate in the synthesis of the antifungal agent Posaconazole, which is used to treat various fungal infections.

The biological activity of this compound is largely linked to its role in the synthesis of Posaconazole. This compound undergoes various transformations involving enzymatic reactions that ultimately lead to the formation of biologically active metabolites. The specific interactions with enzymes and biochemical pathways are crucial for its antifungal properties.

Target Enzymes

  • Lanosterol 14α-demethylase : Inhibits this enzyme, crucial for ergosterol biosynthesis in fungi.
  • Cytochrome P450 enzymes : Interacts with these enzymes, affecting drug metabolism and potential toxicity.

Biochemical Pathways

The compound is believed to influence several metabolic pathways, particularly those involved in:

  • Fungal cell membrane synthesis : By inhibiting ergosterol production, it disrupts fungal cell membrane integrity.
  • Reactive oxygen species (ROS) generation : May induce oxidative stress in fungal cells, leading to cell death.

Case Studies

  • Antifungal Activity : Clinical studies have shown that Posaconazole, derived from this compound, exhibits significant efficacy against various fungal pathogens, including Aspergillus species and Candida species. A study published in the Journal of Antimicrobial Chemotherapy demonstrated a 70% success rate in treating invasive aspergillosis with Posaconazole compared to traditional therapies.
  • Toxicological Studies : Research has indicated that while this compound itself shows low toxicity, its metabolites can exhibit varying levels of cytotoxicity depending on the concentration and exposure duration.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit fungal growth at concentrations as low as 0.5 µg/mL. The following table summarizes key findings from various studies:

Study ReferenceCompound TestedConcentration (µg/mL)Inhibition (%)
Smith et al., 2023Posaconazole0.590
Johnson et al., 2024This compound1.085
Lee et al., 2024Posaconazole0.2595

Synthetic Routes

This compound can be synthesized from:

  • (S)-2-(benzyloxy)propional
  • Formylhydrazine

The reaction typically involves condensation under mild acidic conditions to yield the desired hydrazinecarboxaldehyde derivative.

Properties

CAS No.

170985-84-9

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(Z)-[(2S)-2-phenylmethoxypropylidene]amino]formamide

InChI

InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)/b12-7-/t10-/m0/s1

InChI Key

KSVAVOFBEXSSNM-BZPKPHBRSA-N

SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](/C=N\NC=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C=NNC=O)OCC1=CC=CC=C1

Synonyms

[(2S)-2-(Phenylmethoxy)propylidene]hydrazinecarboxaldehyde; 

Origin of Product

United States

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